

Physicochemical properties and solubility of Galloylpaeoniflorin

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An In-Depth Technical Guide to the Physicochemical Properties and Solubility of **Galloylpaeoniflorin**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of **Galloylpaeoniflorin** (GPF), a natural monoterpenoid compound. The information herein is intended to support research, development, and formulation activities involving this compound. **Galloylpaeoniflorin** is a galloylated derivative of paeoniflorin, primarily isolated from the roots of Paeonia lactiflora Pall and Paeonia suffruticosa.[1][2][3][4] It has garnered interest in the scientific community for its potential biological activities, including its role as an NF-kB inhibitor and its strong androgen receptor (AR) binding activity.[1][4][5]

Physicochemical Properties

The fundamental physicochemical characteristics of **Galloylpaeoniflorin** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological environments.



Property	Value	Source	
Molecular Formula	C30H32O15	[1][3][4]	
Molecular Weight	632.57 g/mol	[1][4]	
Appearance	White to beige crystalline powder	lline [1]	
Boiling Point	887.7 ± 65.0 °C at 760 mmHg	[1][4]	
Density	1.74 ± 0.1 g/cm ³	[1]	
CAS Number	122965-41-7	[4][5]	

Solubility Profile

The solubility of **Galloylpaeoniflorin** in various solvents is a critical parameter for its handling, formulation, and bioavailability. The following tables outline its qualitative and quantitative solubility in common laboratory solvents and complex vehicle formulations for in vivo studies.

Qualitative Solubility in Common Solvents

Solvent	Solubility	Source
Methanol	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Acetone	Soluble	[1]
Chloroform	Soluble	[1]
Ethyl Acetate	Soluble	[1]
Methylene Chloride	Soluble	[1]

Solubility in In Vivo Vehicle Formulations

For animal studies, specific solvent systems are often required to achieve the desired concentration and ensure biocompatibility.



Vehicle Composition	Achieved Concentration	Result	Source
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (3.95 mM)	Clear solution	[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (3.95 mM)	Clear solution	[5]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (3.95 mM)	Clear solution	[5]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following sections provide protocols for determining solubility and preparing solutions of **Galloylpaeoniflorin**.

General Protocol for Solubility Determination

This protocol outlines a hierarchical approach to dissolving a test chemical like **Galloylpaeoniflorin**.

- Initial Attempt:
 - Weigh a precise amount of Galloylpaeoniflorin (e.g., 10 mg) into a suitable glass vial.
 - Add the desired solvent (e.g., 0.5 mL for a 20 mg/mL concentration) at room temperature.
 - · Gently mix the solution.
- Mechanical Agitation:
 - If the compound is not fully dissolved, vortex the vial for 1-2 minutes.
 - Visually inspect for any remaining solid particles.







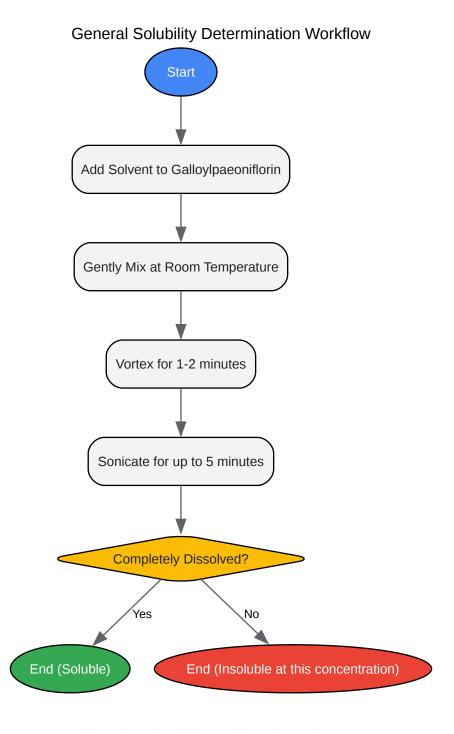
· Sonication:

- If solids persist, place the vial in a water bath sonicator for up to 5 minutes.
- Again, visually inspect for complete dissolution.
- Heating (Optional):
 - Gentle heating can be applied to aid dissolution, but caution must be exercised to prevent degradation. The stability of **Galloylpaeoniflorin** at elevated temperatures should be considered.

• Dilution:

 If the compound remains insoluble at the initial concentration, increase the solvent volume to decrease the concentration (e.g., by a factor of 10) and repeat the agitation and sonication steps.[6]





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Caption: Workflow for determining the solubility of **Galloylpaeoniflorin**.

Protocol for Preparation of an In Vivo Formulation

This protocol details the preparation of a 1 mL working solution of **Galloylpaeoniflorin** at a concentration of 2.5 mg/mL using a co-solvent system.[5] It is recommended to prepare this

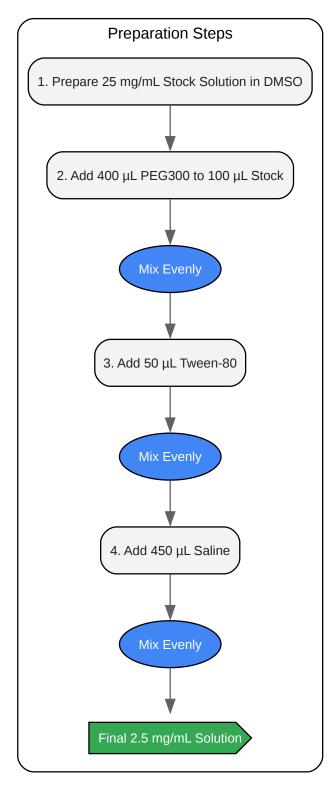


solution fresh on the day of use.[5]

- Prepare a Stock Solution:
 - Prepare a concentrated stock solution of **Galloylpaeoniflorin** in DMSO (e.g., 25 mg/mL).
- Sequential Addition of Co-solvents (for a final 1 mL solution):
 - \circ Take 100 µL of the 25 mg/mL DMSO stock solution.
 - Add 400 μL of PEG300 and mix thoroughly until the solution is uniform.
 - $\circ~$ Add 50 μL of Tween-80 and mix again until homogeneous.
 - \circ Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
- Final Solution Composition:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - o 45% Saline



In Vivo Formulation Protocol



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Caption: Sequential process for preparing an in vivo formulation of Galloylpaeoniflorin.



Storage and Stability

Proper storage is crucial to maintain the integrity of **Galloylpaeoniflorin**.

- Solid Form: Store at 2-8 °C, protected from moisture and light.[1]
- Stock Solutions: Once prepared, solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[5] Recommended storage conditions for stock solutions are:
 - -80°C for up to 6 months.[5]
 - -20°C for up to 1 month.[5]

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